molecular formula C25H21FN4O2 B2630336 1-(4-benzamidobenzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide CAS No. 1251698-90-4

1-(4-benzamidobenzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2630336
CAS No.: 1251698-90-4
M. Wt: 428.467
InChI Key: WTLJTFJVCGUSRD-UHFFFAOYSA-N
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Description

This compound is a substituted imidazole derivative featuring a benzamido group at the 4-position of the benzyl moiety and a 4-fluorobenzyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

1-[(4-benzamidophenyl)methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2/c26-21-10-6-18(7-11-21)14-27-25(32)23-16-30(17-28-23)15-19-8-12-22(13-9-19)29-24(31)20-4-2-1-3-5-20/h1-13,16-17H,14-15H2,(H,27,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLJTFJVCGUSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-benzamidobenzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide is a significant chemical entity in medicinal chemistry, particularly noted for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of This compound is C24H22FN3OC_{24}H_{22}FN_3O with a molecular weight of approximately 393.45 g/mol. The compound features an imidazole ring, which is crucial for its biological activity, particularly in interactions with biological targets such as enzymes and receptors.

Structural Representation

PropertyValue
Molecular FormulaC24H22FN3O
Molecular Weight393.45 g/mol
IUPAC NameThis compound

The compound exhibits its biological activity primarily through inhibition of specific enzymes and modulation of signaling pathways. It has been studied as a potential inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1) , which plays a crucial role in DNA repair mechanisms. Inhibition of PARP-1 can lead to increased sensitivity to chemotherapy in cancer cells, particularly those with BRCA mutations.

Efficacy in Cancer Models

Recent studies have highlighted the efficacy of similar imidazole derivatives in cancer treatment:

  • In vitro Studies : A related compound demonstrated an IC50 value of 8.65 nM against PARP-1, showing comparable efficacy to established inhibitors like Veliparib and Olaparib .
  • Cell Proliferation : In studies involving BRCA-1 mutant MDA-MB-436 cell lines, compounds similar to the target compound exhibited significant anti-proliferative effects, indicating potential for therapeutic use in breast cancer .

Case Studies

  • Study on PARP Inhibition :
    • A series of benzimidazole derivatives were synthesized and evaluated for PARP-1 inhibition.
    • Results indicated that certain derivatives had enhanced potency compared to existing drugs, suggesting that modifications to the imidazole structure can yield more effective inhibitors .
  • Combination Therapy :
    • Research indicated that combining imidazole derivatives with cisplatin enhanced anti-tumor activity by increasing immune response markers such as CD8+ T cells in melanoma models .

Potential Therapeutic Applications

The compound shows promise in several therapeutic areas:

  • Cancer Treatment : Particularly in cancers with DNA repair deficiencies, such as breast and ovarian cancers.
  • Inflammatory Diseases : Due to its ability to modulate immune responses, it may have applications in treating inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following compounds share structural similarities with the target molecule but differ in key substituents, influencing their physicochemical and pharmacological profiles.

1-(4-(4-Fluorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide

  • Structural Difference : Incorporates a 4-fluorobenzamido group instead of benzamido.
  • Higher metabolic stability due to fluorine’s electron-withdrawing effect, reducing oxidative degradation .
  • Synthesis : Likely involves fluorinated benzoyl chloride during amidation, a common step in aryl halide incorporation .

1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide

  • Structural Difference: Replaces benzamido with 4-aminobenzyl and substitutes 4-fluorobenzyl with 4-fluoro-2-methylphenyl.
  • Impact: The amino group increases polarity, improving aqueous solubility but reducing blood-brain barrier penetration. The 2-methyl group on the phenyl ring adds steric bulk, which may hinder binding to flat aromatic surfaces (e.g., ATP-binding sites) .
  • Data : Molecular weight = 324.36 g/mol; purity = 98% (lab-grade) .

1-(4-(4-Fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

  • Structural Difference : Uses N-phenyl instead of N-(4-fluorobenzyl).
  • Impact :
    • Absence of fluorine on the benzyl group reduces lipophilicity and may decrease target affinity in fluorophilic environments.
    • Simpler synthesis due to the lack of fluorinated intermediates, but lower bioavailability .
  • Safety : Requires precautions against heat and ignition sources (P210 hazard code) .

Q & A

Q. What are the key steps in synthesizing 1-(4-benzamidobenzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the benzamide intermediate via coupling reactions between substituted benzylamines and fluorobenzoyl chlorides under anhydrous conditions.
  • Step 2 : Introduction of the imidazole ring through cyclization reactions, often using reagents like POCl₃ or triphosgene to activate carboxamide groups.
  • Step 3 : Functionalization of the imidazole core with fluorobenzyl groups via nucleophilic substitution or coupling reactions.
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH eluent) and recrystallization are critical for isolating high-purity products.

Key Variables : Temperature (often 110–120°C), solvent choice (e.g., dichloromethane, 2-butanone), and catalysts (e.g., DBU for amination). Yield optimization requires strict control of moisture and reaction time .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Technique Purpose Example Data References
¹H/¹³C NMR Confirm molecular structure and substituent positions.δ 7.55 ppm (aromatic H), δ 5.26 ppm (N-CH₂) .
Mass Spectrometry (MS) Verify molecular weight and fragmentation patterns.ESI-MS: [M+H]⁺ = 404.1497 .
X-ray Crystallography Resolve 3D structure and intermolecular interactions.Space group P2₁/c, bond angles 117.5° .
HPLC/TLC Assess purity and monitor reaction progress.Rf = 0.77 (CHCl₃/MeOH) .

Q. How do functional groups (e.g., fluorobenzyl, carboxamide) influence the compound’s reactivity and bioactivity?

  • Fluorobenzyl Group : Enhances metabolic stability and modulates lipophilicity, improving membrane permeability .
  • Imidazole Ring : Acts as a hydrogen-bond acceptor/donor, facilitating interactions with biological targets (e.g., enzymes, receptors) .
  • Carboxamide : Participates in π-π stacking and hydrogen bonding, critical for target binding affinity .
    Methodological Insight : Substituent effects can be studied via SAR (Structure-Activity Relationship) assays, comparing derivatives with modified functional groups .

Q. What are the stability considerations for this compound under laboratory conditions?

  • Thermal Stability : Decomposes above 150°C; store at 2–8°C in amber vials .
  • Light Sensitivity : Degrades under UV exposure; use light-protected glassware .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8); avoid strong acids/bases to prevent hydrolysis of the carboxamide group .

Q. Which spectroscopic signatures (e.g., IR, UV-Vis) are diagnostic for this compound?

  • IR : Peaks at 1650 cm⁻¹ (C=O stretch, carboxamide) and 1240 cm⁻¹ (C-F stretch) .
  • UV-Vis : λmax at 265 nm (imidazole π→π* transition) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Contradictions often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions .
  • Catalyst Choice : DBU vs. Et₃N in amination steps alters reaction kinetics .
  • Workup Protocols : Incomplete purification (e.g., residual POCl₃) reduces isolated yields .
    Methodology : Systematic optimization via Design of Experiments (DoE) to identify critical factors .

Q. What computational methods predict interactions between this compound and biological targets (e.g., enzymes)?

  • Molecular Docking : Predict binding modes to targets like mGlu2 receptors (Glide/SP docking score ≤ −9.0 kcal/mol) .
  • MD Simulations : Assess stability of ligand-target complexes (RMSD < 2.0 Å over 100 ns) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Byproducts : N-demethylation or diarylation (e.g., compound 4 in ) due to excess reagents .
  • Mitigation Strategies :
    • Use stoichiometric controls (e.g., 1:1 molar ratio of starting materials).
    • Introduce scavengers (e.g., molecular sieves) to trap reactive intermediates .
    • Monitor reaction progress in real-time via inline FTIR or LC-MS .

Q. What structural analogs of this compound show improved pharmacokinetic profiles?

Analog Modification Bioactivity Reference
Norastemizole Demethylated derivativeHigher H1-receptor affinity, fewer side effects .
THIIC Quinazolinone coremGlu2 receptor potentiation (EC₅₀ = 13 nM) .
4-Chloro derivatives Chlorophenyl substitutionEnhanced anticancer activity (IC₅₀ ≤ 10 µM) .

Q. How can crystallographic data inform the design of derivatives with enhanced target binding?

  • Intermolecular Interactions : X-ray data reveal hydrogen bonds between the carboxamide and His278 in mGlu2 receptors .
  • Packing Arrangements : Fluorine’s van der Waals radius (1.47 Å) allows tight packing in hydrophobic pockets .
  • Design Strategy : Introduce substituents (e.g., methoxy) to exploit unoccupied subpockets identified in crystal structures .

Q. Data Contradiction Analysis Example :

  • Issue : Yields for POCl₃-mediated cyclization range from 65% to 87% .
  • Resolution : Differences in reagent purity (anhydrous POCl₃ vs. technical grade) and reaction scale (micro vs. bulk) impact outcomes. Validate protocols with controlled replicates.

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